molecular formula C11H11NO5 B1662001 4-Nitrobenzyl acetoacetate CAS No. 61312-84-3

4-Nitrobenzyl acetoacetate

Cat. No.: B1662001
CAS No.: 61312-84-3
M. Wt: 237.21 g/mol
InChI Key: KQPGVCMZXFBYMM-UHFFFAOYSA-N
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Description

4-Nitrobenzyl acetoacetate, also known as (4-Nitrophenyl)methyl 3-oxobutanoate, is an organic compound with the molecular formula C11H11NO5. It is a derivative of acetoacetate esters and features a nitrobenzyl group attached to the acetoacetate moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Safety and Hazards

4-Nitrobenzyl acetoacetate is considered hazardous. It is suspected of causing genetic defects . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The use of acetoacetate esters as novel low-cost substrates has been explored. An efficient terpenoid production system using pathway-engineered recombinant Escherichia coli has been established. This system uses acetoacetate esters as substrates for the biosynthesis of terpenoids . This could enable the production of useful terpenoids from low-cost substrates, potentially facilitating their commercial production on an industrial scale in the future .

Mechanism of Action

Target of Action

The primary target of 4-Nitrobenzyl acetoacetate (4-nitrobenzyl 3-oxobutanoate) is the enzyme Acetoacetate Decarboxylase (AAD or ADC) . This enzyme plays a key role in the ketone body production pathway in humans and other mammals, and solventogenesis in bacteria .

Mode of Action

This compound interacts with its target, Acetoacetate Decarboxylase, by undergoing a decarboxylation reaction . This reaction yields acetone and carbon dioxide . The p-nitrobenzyl esterase (PnbA) from Bacillus subtilis specifically hydrolyzes two acetoacetate esters: methyl acetoacetate (MAA) and ethyl acetoacetate (EAA) .

Biochemical Pathways

The compound affects the ketone body production pathway and solventogenesis . It is involved in the decarboxylation of acetoacetate, yielding acetone and carbon dioxide . The acetoacetate esters are used as substrates for the biosynthesis of terpenoids .

Pharmacokinetics

It is known to be soluble in methanol . Its melting point is 45-46.5° C, and its boiling point is 376.51° C at 760 mmHg . These properties may impact its bioavailability.

Result of Action

It is known that acetoacetate promotes muscle cell proliferation by transcriptionally upregulating the expression of muscle-specific mir-133b, which in turn stimulates muscle cell proliferation by targeting serum response factor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored at room temperature . It is also important to avoid contact with strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl acetoacetate can be synthesized through the esterification of 4-nitrobenzyl alcohol with acetoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzyl acetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

(4-nitrophenyl)methyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-8(13)6-11(14)17-7-9-2-4-10(5-3-9)12(15)16/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPGVCMZXFBYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375411
Record name (4-nitrophenyl)methyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61312-84-3
Record name Butanoic acid, 3-oxo-, (4-nitrophenyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61312-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-nitrophenyl)methyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 3-oxo-, (4-nitrophenyl)methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of ethyl acetoacetate (140 g, 1.08 mole) and p-nitrobenzyl alcohol (153 g, 1.00 mole; was washed with diethyl ether prior to use) in toluene (1 L) was slowly distilled, 900 ml of the solvent being collected over a period of 15 hours. After cooling, any insoluble material was removed by filtration over Celite, washed with toluene and evaporated in vacuo to obtain 280 g of a crude oil. This oil was crystallized at 5° C. from diethyl ether (280 ml) to yield 181.55 g (0.766 mole, 76.6% yield) of the title compound as off-white crystals: mp 40°-42° C.; ir (film) νmax : 1740 (ester), 1715 (C=O), 1515 and 1345 (NO2) cm-1 ; 1Hmr (CDCl3) δ: 1.98 (s, impurity), 2.32 (3H, s, CH3), 3.62 (2H, s, --COCH2CO2R), 5.08 (s, impurity), 5.28 (2H, s, --CO2CH2Ar), 7.53 (2H, "d", J=9 Hz, ArH's), and 8.23 ppm (2H, "d", J=9 Hz, ArH's); Rf 0.45 (diethyl ether). An analytical sample was obtained by recrystallization from toluene-hexanes: mp 47°-49° C.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
76.6%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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